4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a thiophene ring substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the methoxy group and the thiophene ring. One common method involves the reaction of 4-methoxy-1H-pyrazole with thiophene-2-carbaldehyde under suitable conditions. The reaction may be catalyzed by acids or bases and often requires solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings allows for interactions with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- 4-(4-Chloro-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- 4-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
Uniqueness
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This substitution can enhance its solubility in organic solvents and may affect its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8-3-10-11(4-8)7-2-9(5-12)14-6-7/h2-6H,1H3 |
InChI Key |
PPKHBCLAOBTQHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.